Boc-DL-Ala-OH

描述

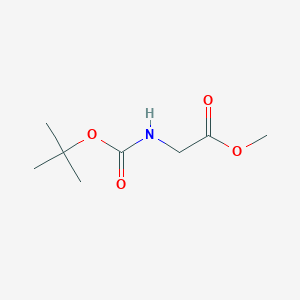

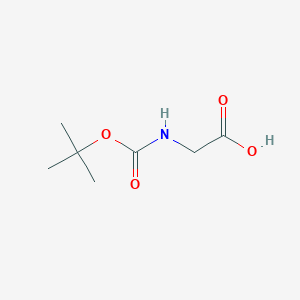

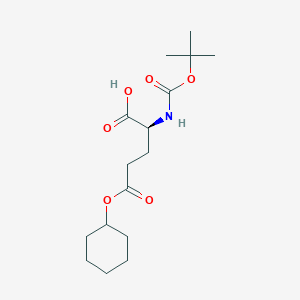

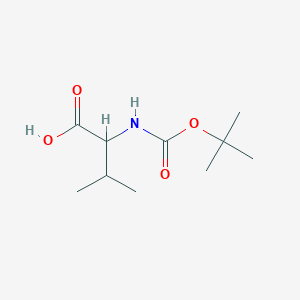

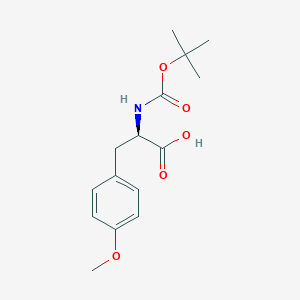

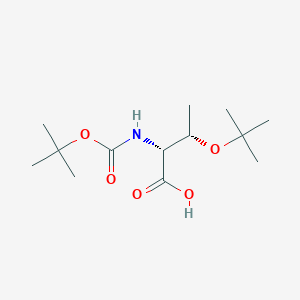

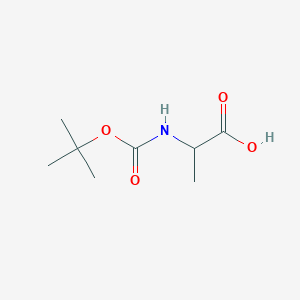

2-((tert-Butoxycarbonyl)amino)propanoic acid, also known as 2-((tert-Butoxycarbonyl)amino)propanoic acid, is a useful research compound. Its molecular formula is C8H15NO4 and its molecular weight is 189.21 g/mol. The purity is usually 95%.

The exact mass of the compound 2-((tert-Butoxycarbonyl)amino)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108686. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-((tert-Butoxycarbonyl)amino)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((tert-Butoxycarbonyl)amino)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

高效液相色谱 (HPLC)

Boc-DL-丙氨酸: 用于 HPLC 测定手性氨基酸。 它作为邻苯二醛和 N-叔丁氧羰基-D-半胱氨酸的柱前衍生化试剂,用于分离和检测氨基酸对映异构体 . 此方法在分析各种样品中氨基酸的 D 和 L 形式特别有用,包括像醋这样的食品 .

固相多肽合成

在多肽合成中,Boc-DL-丙氨酸用作构建块。 Boc 基团在合成过程中保护氨基,允许氨基酸按顺序添加以形成多肽 . 这是创建用于治疗和研究目的的各种多肽的基本技术。

N-炔丙基丙氨酸的制备

Boc-DL-丙氨酸: 是合成 N-炔丙基丙氨酸的前体,它是生成 N-(3-芳基)丙基化丙氨酸残基的关键化合物 . 这些残基可以掺入多肽中以研究蛋白质-蛋白质相互作用和酶催化。

对映异构体分离

该化合物在对映异构体分离中起着重要作用。 它用于衍生化氨基酸,然后可以使用色谱技术根据其手性分离它们 . 此应用在制药行业至关重要,因为药物的手性会影响其功效和安全性。

C-H 活化配体

Boc-DL-丙氨酸: 在 C-H 活化反应中充当配体。 这是一种化学反应,其中碳-氢键被裂解并官能化 . C-H 活化是合成复杂有机分子的重要步骤。

化妆品行业应用

最近的研究表明,使用 Boc-DL-丙氨酸 衍生的 D-氨基酸在化妆品应用中发挥作用。 它们参与控制激素的合成和分泌,这对皮肤健康和抗衰老治疗有益 .

生理功能研究

使用 Boc-DL-丙氨酸 分析的 D-氨基酸已被发现对哺乳动物具有各种生理功能。 例如,D-丝氨酸参与神经递质调节,而 D-丙氨酸被认为参与血糖水平控制 .

分析方法

分析方法的进步部分归功于像 Boc-DL-丙氨酸 这样的化合物。 它使人们能够发现和研究人体中的 D-氨基酸及其分布和功能 .

作用机制

Target of Action

Boc-DL-Ala-OH, also known as BOC-DL-ALANINE, is primarily used as a protective group for amino acids in peptide synthesis . The primary target of this compound is the amino group of alanine, which it protects during the synthesis process .

Mode of Action

This compound acts by attaching to the amino group of alanine, forming a protective layer that prevents the amino group from reacting with other compounds during the synthesis process . This protection is temporary and can be removed when needed, allowing the alanine to participate in further reactions .

Biochemical Pathways

The main biochemical pathway involved in the action of this compound is peptide synthesis . By protecting the amino group of alanine, this compound allows for the controlled assembly of peptides, ensuring that the amino acids are joined in the correct order .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides with the correct sequence of amino acids .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, it should be stored in a dark, dry place at room temperature to maintain its stability . Additionally, it should be handled with care to avoid contact with skin and eyes, and inhalation of its powder or solution should be avoided .

生化分析

Biochemical Properties

Boc-DL-Ala-OH plays a significant role in biochemical reactions. As an amino acid protecting group, it can protect the amino and carboxyl groups of alanine, maintaining their stability during the synthesis process . This property allows this compound to interact with various enzymes, proteins, and other biomolecules, facilitating the synthesis of complex peptides.

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis. By protecting the amino and carboxyl groups of alanine, this compound can influence cell function by enabling the production of specific peptides. These peptides can then impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role as a protecting group. It binds to the amino and carboxyl groups of alanine, protecting these functional groups from reacting prematurely during the synthesis process . This protection can influence enzyme activity, binding interactions with other biomolecules, and changes in gene expression.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change as the synthesis process progresses. The compound’s stability, degradation, and long-term effects on cellular function can vary depending on the specific conditions of the experiment .

Metabolic Pathways

This compound is involved in the metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of the larger molecules it helps to synthesize. The compound itself does not have specific transporters or binding proteins, but the peptides it helps create can interact with various cellular components and influence their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where peptide synthesis occurs. The compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHJQCGUWFKTSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3744-87-4 | |

| Record name | 3744-87-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-N-Boc-aminopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the self-association behavior of BOC-DL-ALANINE?

A1: Research by Benedetti et al. [] reveals that BOC-DL-ALANINE exhibits a unique self-association pattern in its solid state, forming ribbons of hydrogen-bonded cyclic dimers through its carboxylic acid groups. This self-assembly behavior is influenced by the chirality of the molecule, as the incorporation of water molecules in the crystal structure of the optically active form (t-Boc-D-Ala-OH) alters the hydrogen-bonding network. Understanding this behavior is crucial for predicting the compound's behavior in different environments and for designing synthesis strategies.

Q2: How is BOC-DL-ALANINE utilized in the synthesis of new compounds with potential biological activity?

A2: Patel et al. [] employed BOC-DL-ALANINE as a starting material in the synthesis of a series of 2,5-disubstituted-1,3,4-thiadiazole derivatives. The researchers utilized the carboxylic acid functionality of BOC-DL-ALANINE for coupling reactions and subsequent cyclization to form the thiadiazole ring. This highlights the versatility of BOC-DL-ALANINE as a building block for creating diverse chemical structures with potential applications in medicinal chemistry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。